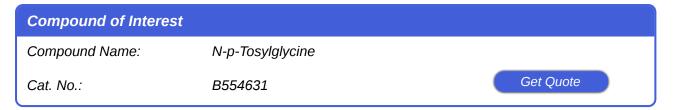




Synthetic Routes to Novel N-p-Tosylglycine Derivatives: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel **N-p-Tosylglycine** derivatives. **N-p-Tosylglycine** is a valuable scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The following sections describe three robust synthetic routes for the preparation of novel **N-p-Tosylglycine** amides and esters: a classic amidation approach, the versatile Steglich esterification, and the innovative Ugi four-component reaction for rapid library synthesis.

Application Notes

Route 1: Synthesis of N-p-Tosylglycinamides via Carbodiimide-Mediated Coupling

The formation of an amide bond between the carboxylic acid of **N-p-Tosylglycine** and a primary or secondary amine is a fundamental transformation. The use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 4-dimethylaminopyridine (DMAP) provides a reliable method for this conversion. This method is characterized by its mild reaction conditions and broad substrate scope, allowing for the synthesis of a diverse range of N-p-Tosylglycinamides.



Route 2: Synthesis of N-p-Tosylglycine Esters via Steglich Esterification

Steglich esterification is a highly efficient method for the synthesis of esters from carboxylic acids and alcohols under mild conditions.[1][2][3] This reaction typically employs a carbodiimide, such as DCC or DIC (N,N'-diisopropylcarbodiimide), to activate the carboxylic acid, and a catalytic amount of DMAP to facilitate the ester formation.[1] The reaction proceeds smoothly at room temperature and is compatible with a wide variety of functional groups, making it an ideal choice for the synthesis of novel and complex **N-p-Tosylglycine** esters.

Route 3: Novel Synthesis of N-p-Tosylglycine Bis-Amide Derivatives via the Ugi Four-Component Reaction

The Ugi four-component reaction (Ugi-4CR) is a powerful tool in combinatorial chemistry for the rapid synthesis of diverse libraries of compounds from simple starting materials.[4][5][6][7] This one-pot reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acetamido carboxamide derivatives.[4] By utilizing **N-p-Tosylglycine** as the carboxylic acid component, a wide array of novel bis-amide derivatives can be synthesized with high efficiency. The versatility of the Ugi reaction allows for the introduction of multiple points of diversity in a single step, making it a highly attractive route for the discovery of new bioactive molecules.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-p-Tosylglycinamides

- To a solution of N-p-Tosylglycine (1.0 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (0.1 M) were added the desired amine (1.1 eq.), 1-ethyl-3-(3dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.), and 4-dimethylaminopyridine (DMAP) (0.1 eq.).
- The reaction mixture was stirred at room temperature for 12-24 hours.
- The reaction progress was monitored by thin-layer chromatography (TLC).



- Upon completion, the reaction mixture was diluted with ethyl acetate and washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
- The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
- The crude product was purified by column chromatography on silica gel to afford the desired N-p-Tosylglycinamide.

Protocol 2: General Procedure for the Steglich Esterification of N-p-Tosylglycine

- To a solution of **N-p-Tosylglycine** (1.0 eq.) and the desired alcohol (1.2 eq.) in anhydrous DCM (0.1 M) was added DMAP (0.1 eq.).
- The mixture was cooled to 0 °C, and a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in DCM was added dropwise.
- The reaction mixture was allowed to warm to room temperature and stirred for 12-18 hours.
- The formation of a white precipitate (dicyclohexylurea, DCU) was observed.
- The reaction mixture was filtered to remove the DCU, and the filtrate was concentrated under reduced pressure.
- The residue was redissolved in ethyl acetate and washed with 1 M HCl, saturated NaHCO₃ solution, and brine.
- The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated.
- The crude product was purified by column chromatography on silica gel to yield the pure N-p-Tosylglycine ester.

Protocol 3: General Procedure for the Ugi Four-Component Synthesis of N-p-Tosylglycine Derivatives



- To a solution of the aldehyde (1.0 eq.) and amine (1.0 eq.) in methanol (0.5 M) was stirred at room temperature for 1 hour to form the imine.
- N-p-Tosylglycine (1.0 eq.) was then added to the mixture.
- The resulting solution was cooled to 0 °C, and the isocyanide (1.0 eq.) was added.
- The reaction mixture was stirred at 0 °C for 1 hour and then at room temperature for 24-72 hours.
- Reaction completion was monitored by TLC.
- The solvent was removed under reduced pressure.
- The crude residue was purified by column chromatography on silica gel to provide the desired N-p-Tosylglycine bis-amide derivative.

Data Presentation

Table 1: Synthesis of Novel N-p-Tosylglycinamide Derivatives



Entry	Amine	Product	Yield (%)	M.p. (°C)
1	Aniline	N-phenyl-2-(p- tolylsulfonamido) acetamide	85	155-157
2	Benzylamine	N-benzyl-2-(p- tolylsulfonamido) acetamide	92	130-132
3	Morpholine	1-(morpholino)-2- (p- tolylsulfonamido) ethan-1-one	88	141-143
4	Cyclohexylamine	N-cyclohexyl-2- (p- tolylsulfonamido) acetamide	90	162-164

Table 2: Synthesis of Novel N-p-Tosylglycine Ester

Derivatives

Entry	Alcohol	Product	Yield (%)	M.p. (°C)
1	Methanol	Methyl 2-(p- tolylsulfonamido) acetate	95	88-90
2	Ethanol	Ethyl 2-(p- tolylsulfonamido) acetate	93	76-78
3	Benzyl alcohol	Benzyl 2-(p- tolylsulfonamido) acetate	89	102-104
4	Phenol	Phenyl 2-(p- tolylsulfonamido) acetate	82	115-117



Table 3: Synthesis of Novel N-p-Tosylglycine Derivatives via Ugi Reaction

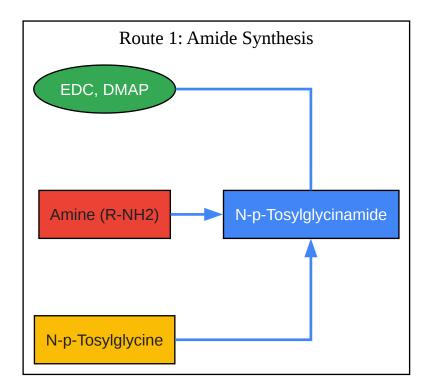


Entry	Aldehyde	Amine	Isocyanid e	Product	Yield (%)	M.p. (°C)
1	Benzaldeh yde	Aniline	Cyclohexyl isocyanide	2-(N- (cyclohexyl carbamoyl) -2-phenyl- 2- (phenylami no)acetami do)-N- tosylaceta mide	75	188-190
2	Isobutyrald ehyde	Benzylami ne	tert-Butyl isocyanide	N-(tert-butyl)-2-(N-(2-methyl-1-(benzylamino)propyl)a cetamido)-N-tosylaceta mide	68	175-177
3	Formaldeh yde	Methylamin e	Benzyl isocyanide	2-(N- (benzylcar bamoyl)-2- (methylami no)acetami do)-N- tosylaceta mide	72	160-162
4	4- Chlorobenz aldehyde	p-Toluidine	Ethyl isocyanoac etate	Ethyl 2-(2- (4- chlorophen yl)-2-(p- tolylamino)	78	195-197



-N-(2-(ptolylsulfona mido)acetyl)acetamido)acetate

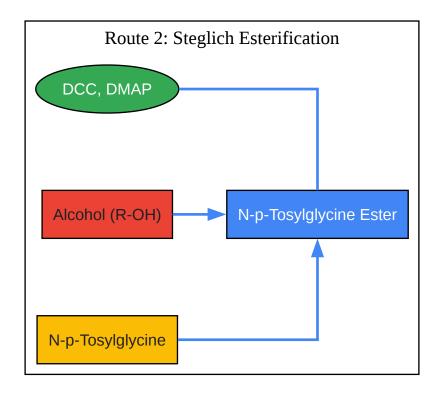
Visualizations



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Caption: Synthetic pathway for N-p-Tosylglycinamides.

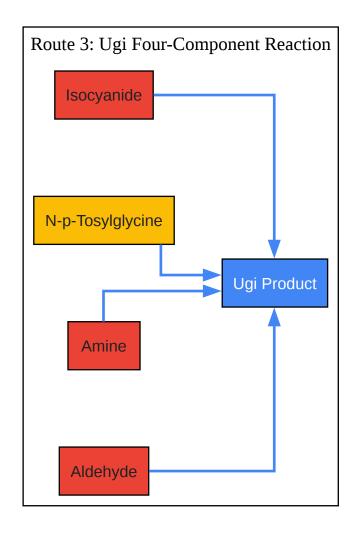




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Caption: Steglich esterification of N-p-Tosylglycine.





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Caption: Ugi synthesis of **N-p-Tosylglycine** derivatives.

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